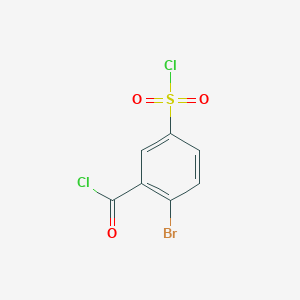

2-Bromo-5-(chlorosulfonyl)benzoyl chloride

CAS No.:

Cat. No.: VC20387434

Molecular Formula: C7H3BrCl2O3S

Molecular Weight: 317.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrCl2O3S |

|---|---|

| Molecular Weight | 317.97 g/mol |

| IUPAC Name | 2-bromo-5-chlorosulfonylbenzoyl chloride |

| Standard InChI | InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |

| Standard InChI Key | UDSBGFZNFXQNOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three substituents:

-

Bromine at the ortho position (C2).

-

Chlorosulfonyl group (-SOCl) at the meta position (C5).

-

Acyl chloride (-COCl) at the para position (C1).

This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity toward nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions .

Table 1: Key Molecular Properties

Synthesis Pathways

Chlorosulfonation of Benzoyl Chloride Derivatives

The synthesis typically begins with the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. Chlorosulfonic acid () introduces the -SOCl group under controlled conditions (0–50°C) . Subsequent treatment with thionyl chloride () converts the carboxylic acid (-COOH) to an acyl chloride (-COCl) .

Reaction Scheme:

Optimization and Yield

-

Catalysts: AlCl or FeCl accelerate electrophilic substitution .

-

Solvents: Dichloromethane (DCM) or 1,1,1-trichloroethane minimizes side reactions .

-

Yield: Reported yields range from 70–89% under inert atmospheres .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The acyl chloride group undergoes hydrolysis, aminolysis, or alcoholysis to form acids, amides, or esters, respectively. For example:

This reactivity is exploited in peptide coupling and polymer synthesis .

Sulfonyl Chloride Reactivity

The -SOCl group participates in sulfonamide formation with amines:

This reaction is pivotal in creating sulfonamide-based drugs, such as PARG inhibitors (e.g., compound S1 in ) .

Halogen Exchange Reactions

The bromine atom can be replaced via Ullmann or Suzuki couplings to introduce aryl or heteroaryl groups, enabling structural diversification .

Applications in Pharmaceutical Chemistry

Anticancer Agent Synthesis

The compound is a precursor to BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), a pyrazine derivative with potent cytotoxicity against Jurkat (IC = 4.64 µM) and MCF-7 cells . The chlorosulfonyl group facilitates sulfonamide linkages critical for bioactivity.

Enzyme Inhibition

Derivatives of this compound inhibit poly(ADP-ribose) glycohydrolase (PARG), a target in oncology. For instance, S1 (1-methyl-N-(1-methylcyclopropyl)-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonamide) showed nanomolar PARG inhibition .

Table 2: Key Pharmaceutical Derivatives

| Derivative | Target | IC | Source |

|---|---|---|---|

| BPU | MMP-2/MMP-9 | 4.64 µM | |

| S1 (PARG inhibitor) | PARG enzyme | 12 nM | |

| 12d | NF-κB pathway | 18 µM |

Comparative Analysis with Related Compounds

Table 3: Reactivity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume